3-Fluoro-4-methylbiphenyl
Description
3-Fluoro-4-methylbiphenyl is a biphenyl derivative featuring a fluorine atom at the 3-position and a methyl group at the 4-position of one benzene ring. Biphenyl scaffolds are widely studied due to their structural rigidity, electronic tunability, and applications in pharmaceuticals, agrochemicals, and materials science . The fluorine substituent introduces electron-withdrawing effects, while the methyl group provides steric bulk and electron-donating properties, creating a unique electronic profile.
Properties
Molecular Formula |
C13H11F |
|---|---|
Molecular Weight |
186.22 g/mol |
IUPAC Name |
2-fluoro-1-methyl-4-phenylbenzene |
InChI |
InChI=1S/C13H11F/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
NWAGCUZYTLIMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Fluoro-4-methylbiphenyl with structurally related aromatic compounds, focusing on substituent effects, physicochemical properties, and applications.
Substituent Position and Electronic Effects
- This compound vs. 4-Fluoro-4-bromobiphenyl ():
- Both compounds are biphenyl derivatives with halogen substituents. However, the bromine atom in 4-Fluoro-4-bromobiphenyl enhances electrophilic substitution reactivity due to its polarizable nature, making it suitable for Suzuki-Miyaura couplings . In contrast, the methyl group in This compound directs electrophilic attacks to the ortho/para positions, favoring regioselective functionalization .
- Electronic Effects : Fluorine’s strong electron-withdrawing effect in both compounds reduces electron density in the aromatic ring, but the methyl group in This compound counterbalances this through hyperconjugation, creating a nuanced electronic landscape .
Functional Group Influence
- 3-Fluoro-4-methylbenzonitrile ():
- 3-Fluoro-4-methylbenzylamine (): The primary amine group (-NH₂) facilitates its use in peptide coupling or Schiff base formation, unlike the non-functionalized biphenyl structure of this compound. This benzylamine is a key intermediate in drug synthesis (e.g., for kinase inhibitors) .
Comparison with Nitro- and Chloro-Substituted Analogs
- 3-Nitro-4-methylbenzamide (): The nitro group (-NO₂) is strongly electron-withdrawing, significantly reducing ring electron density compared to the fluorine and methyl combination in this compound. Nitro-substituted aromatics are often intermediates in explosive or dye industries, whereas fluorinated biphenyls are more common in medicinal chemistry .
- 3-Nitro-4-chloro-4'-fluorobenzophenone (): This benzophenone derivative’s ketone group and mixed halogenation (Cl, F) make it a photoinitiator or UV absorber, diverging from the biphenyl backbone’s applications in materials science .
Physicochemical Properties
- Solubility : Nitro and hydroxy groups (e.g., 3-Nitro-4-hydroxybenzoic acid , ) increase water solubility via hydrogen bonding, whereas This compound is likely lipophilic, favoring organic solvents .
- Melting Points : Bromine and nitro substituents (e.g., 4-Fluoro-4-bromobiphenyl , 3-Nitro-4-methylbenzamide ) elevate melting points due to increased molecular symmetry and polarity .
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